molecular formula C15H14O2S B6401867 6-Methyl-2-(2-methylthiophenyl)benzoic acid CAS No. 1261969-00-9

6-Methyl-2-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401867
CAS No.: 1261969-00-9
M. Wt: 258.3 g/mol
InChI Key: CVFIAHFWWKUHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C15H14O2S. This compound is characterized by a benzoic acid core substituted with a methyl group and a 2-methylthiophenyl group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-methylthiophenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Methyl-2-(2-methylthiophenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophenyl group can enhance its binding affinity and specificity for certain targets, influencing pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiobenzoic acid: Lacks the additional methyl group on the benzoic acid core.

    6-Methylbenzoic acid: Lacks the thiophenyl group.

    2-(2-Methylthiophenyl)benzoic acid: Lacks the methyl group on the benzoic acid core.

Uniqueness

6-Methyl-2-(2-methylthiophenyl)benzoic acid is unique due to the presence of both the methyl and thiophenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-methyl-6-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-6-5-8-12(14(10)15(16)17)11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFIAHFWWKUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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